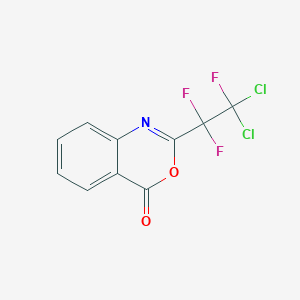

2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and trifluoroethyl groups attached to a benzoxazinone ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-dichloro-1,1,2-trifluoroethane with a suitable benzoxazinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents. Safety measures are also crucial due to the potentially hazardous nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoxazinone derivatives.

Scientific Research Applications

2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and protein binding.

Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- Trichloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether

- N-(2-chloro-1,2-difluorovinyl) derivatives of azoles

Uniqueness

Compared to similar compounds, 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one stands out due to its specific combination of dichloro and trifluoroethyl groups attached to a benzoxazinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications.

Biological Activity

2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazine family. This compound is characterized by its unique structural features, including halogenated and trifluoromethyl groups. The benzoxazinone core is known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article examines the biological activity of this compound, focusing on its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxazinone core with dichloro and trifluoroethyl substituents that enhance its stability and reactivity. The presence of these substituents is significant for its biological activity.

Biological Activity Overview

Research indicates that benzoxazine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of benzoxazine derivatives. The presence of halogen atoms is often linked to increased antimicrobial efficacy.

- Antitumor Activity : Compounds with similar structures have shown potential in inhibiting cancer cell growth.

- Anti-inflammatory Properties : Some benzoxazines have demonstrated anti-inflammatory effects in various models.

The specific biological activity of this compound remains an area for further investigation to fully elucidate its pharmacological potential.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various benzoxazine derivatives, this compound was tested against a panel of bacteria. The results indicated a significant inhibition of growth against Gram-positive and Gram-negative bacteria. The compound's halogenated structure contributed to its enhanced activity compared to non-halogenated analogs.

Antitumor Activity

Another study focused on the cytotoxic effects of this compound against human cancer cell lines. The findings revealed that this compound exhibited potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values indicating effective growth inhibition at low concentrations.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.0 |

| HCT116 | 12.5 |

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Interaction Studies

Interaction studies involving this compound focus on understanding its behavior in biological systems. These studies typically assess:

- Binding Affinity : Investigations into how well the compound binds to specific biological targets.

- Mechanism of Action : Understanding how the compound exerts its effects at the cellular level.

Such studies are essential for determining the viability of this compound in clinical settings.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4H-3,1-Benzoxazin-4-one | Benzoxazine core | Lacks halogenation; primarily studied for antimicrobial activity |

| 3-(Trifluoromethyl)-4H-benzoxazinone | Contains trifluoromethyl group | Focused on herbicidal applications |

| 5-Chloro-4H-benzoxazinone | Chlorinated derivative | Known for moderate antitumor activity |

The combination of dichloro and trifluoromethyl functionalities in this compound enhances its stability and potential biological activity compared to these other compounds.

Properties

CAS No. |

144584-03-2 |

|---|---|

Molecular Formula |

C10H4Cl2F3NO2 |

Molecular Weight |

298.04 g/mol |

IUPAC Name |

2-(2,2-dichloro-1,1,2-trifluoroethyl)-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C10H4Cl2F3NO2/c11-10(12,15)9(13,14)8-16-6-4-2-1-3-5(6)7(17)18-8/h1-4H |

InChI Key |

OYNGJYMFSJRMNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C(C(F)(Cl)Cl)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.